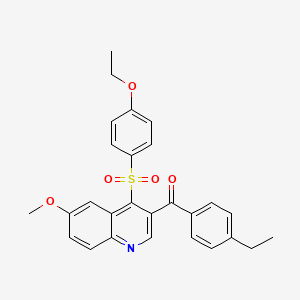
4-(4-ethoxybenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethoxybenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxybenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the ethoxyphenyl and sulfonyl groups. The final step usually involves the addition of the methoxy and ethylphenyl groups under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethylphenyl groups.
Reduction: Reduction reactions could be used to modify the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce sulfonamides.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new drugs.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Quinoline derivatives have been used in the treatment of malaria, bacterial infections, and cancer, suggesting that this compound could have similar applications.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(4-ethoxybenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and DNA. The compound may inhibit enzyme activity, block receptor binding, or intercalate into DNA, disrupting cellular processes.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline: The parent compound of many derivatives with diverse biological activities.
Sulfonylureas: A class of compounds with sulfonyl groups, used as antidiabetic agents.
Uniqueness
4-(4-ethoxybenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
特性
IUPAC Name |
[4-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-3-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5S/c1-4-18-6-8-19(9-7-18)26(29)24-17-28-25-15-12-21(32-3)16-23(25)27(24)34(30,31)22-13-10-20(11-14-22)33-5-2/h6-17H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAORQIUJDMILCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OCC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
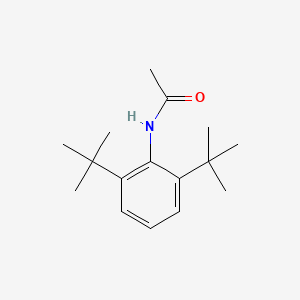

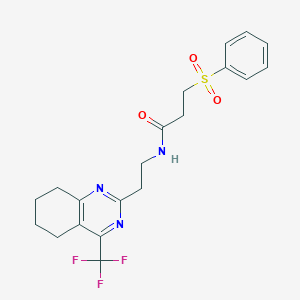
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2369077.png)
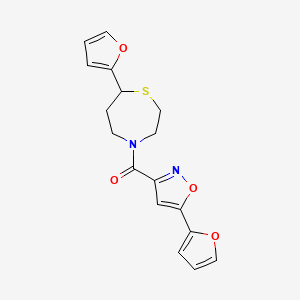
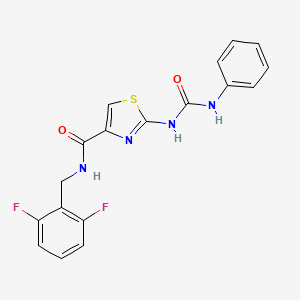
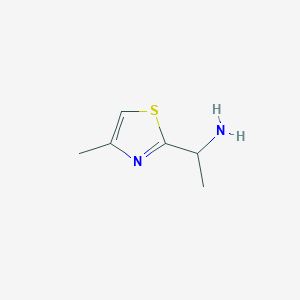

![N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide](/img/structure/B2369086.png)
![3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2369087.png)
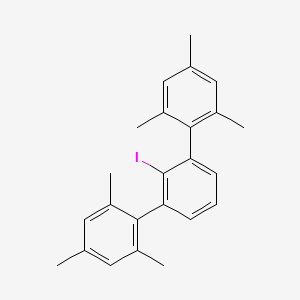

![Ethyl 2-[4-(dimethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2369090.png)
![N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2369092.png)
